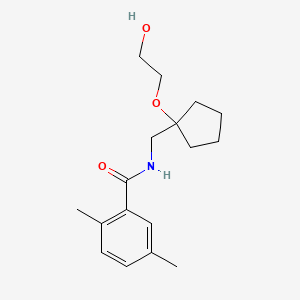
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a cyclopentyl ring, a hydroxyethoxy group, and a dimethylbenzamide moiety. The synthesis typically involves several steps:
- Formation of Cyclopentyl Intermediate : Reaction of cyclopentyl bromide with ethylene glycol in the presence of potassium carbonate to yield 1-(2-hydroxyethoxy)cyclopentane.
- Benzamide Formation : The intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of triethylamine to produce the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The hydroxyethoxy group facilitates hydrogen bonding, enhancing its binding affinity to target proteins.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving lung cancer cell lines (A549, HCC827, NCI-H358), this compound showed promising results with IC50 values indicating effective inhibition of cell proliferation (Table 1).
| Cell Line | IC50 Value (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 7.02 ± 3.25 | 3D |
| NCI-H358 | 4.01 ± 0.95 | 2D |
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Antibacterial Activity
In addition to its antitumor properties, the compound has also been evaluated for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary results indicate moderate antibacterial effects, suggesting its potential as a dual-action therapeutic agent.
Study on Antitumor Activity
A comprehensive study assessed the antitumor efficacy of this compound using both two-dimensional (2D) and three-dimensional (3D) cell culture models. The results indicated that while the compound displayed high activity in 2D assays, its efficacy was reduced in 3D models due to the complex interactions within a more physiologically relevant environment.
Optimization for Therapeutic Use
Further optimization of the chemical structure is recommended to enhance selectivity and reduce toxicity. Modifications may include altering substituents on the benzamide moiety or exploring different functional groups on the cyclopentyl ring.
属性
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-5-6-14(2)15(11-13)16(20)18-12-17(21-10-9-19)7-3-4-8-17/h5-6,11,19H,3-4,7-10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDMZGFMJWELGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














